REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]([NH:14][CH2:15][CH2:16][CH3:17])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:14][CH2:15][CH2:16][CH3:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(benzyloxy)-N-propylbutanamide
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCCC(=O)NCCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
is quenched with water (0.5 mL), sodium hydroxide (2 N, 1.0 mL), and saline (0.5 mL)
|
Type
|
ADDITION
|
Details
|
then diluted with ether (30 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether phase dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCCCNCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |